Salireposide, pentaacetate Salireposide, pentaacetate
Brand Name: Vulcanchem
CAS No.: 18265-35-5
VCID: VC0095327
InChI: InChI=1S/C30H32O14/c1-16(31)37-15-25-26(40-18(3)33)27(41-19(4)34)28(42-20(5)35)30(44-25)43-24-12-11-23(39-17(2)32)13-22(24)14-38-29(36)21-9-7-6-8-10-21/h6-13,25-28,30H,14-15H2,1-5H3/t25-,26-,27+,28-,30-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)OC(=O)C)COC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C30H32O14
Molecular Weight: 616.572

Salireposide, pentaacetate

CAS No.: 18265-35-5

Cat. No.: VC0095327

Molecular Formula: C30H32O14

Molecular Weight: 616.572

* For research use only. Not for human or veterinary use.

Salireposide, pentaacetate - 18265-35-5

Specification

CAS No. 18265-35-5
Molecular Formula C30H32O14
Molecular Weight 616.572
IUPAC Name [5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate
Standard InChI InChI=1S/C30H32O14/c1-16(31)37-15-25-26(40-18(3)33)27(41-19(4)34)28(42-20(5)35)30(44-25)43-24-12-11-23(39-17(2)32)13-22(24)14-38-29(36)21-9-7-6-8-10-21/h6-13,25-28,30H,14-15H2,1-5H3/t25-,26-,27+,28-,30-/m1/s1
Standard InChI Key ORVFWCUSTYLGLY-OVFYEYCDSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)OC(=O)C)COC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator